Cas no 1385295-99-7 (3-(3-Chloro-2-cyanophenoxy)-N-(cyanomethyl)-N-methylbenzamide)

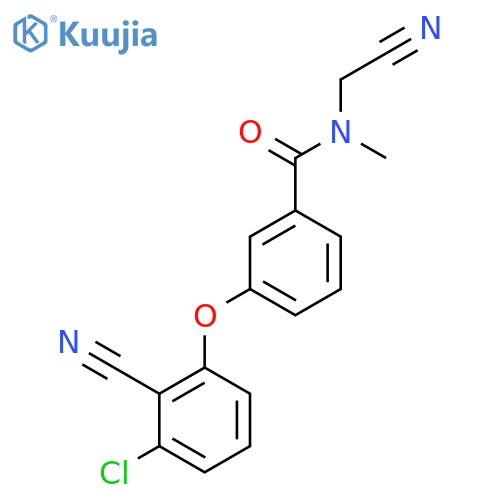

1385295-99-7 structure

商品名:3-(3-Chloro-2-cyanophenoxy)-N-(cyanomethyl)-N-methylbenzamide

3-(3-Chloro-2-cyanophenoxy)-N-(cyanomethyl)-N-methylbenzamide 化学的及び物理的性質

名前と識別子

-

- 3-(3-CHLORO-2-CYANOPHENOXY)-N-(CYANOMETHYL)-N-METHYLBENZAMIDE

- AKOS016925486

- Z1220240061

- EN300-26679892

- 1385295-99-7

- 3-(3-Chloro-2-cyanophenoxy)-N-(cyanomethyl)-N-methylbenzamide

-

- インチ: 1S/C17H12ClN3O2/c1-21(9-8-19)17(22)12-4-2-5-13(10-12)23-16-7-3-6-15(18)14(16)11-20/h2-7,10H,9H2,1H3

- InChIKey: QNPRBAXAMRWWBO-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1C#N)OC1=CC=CC(C(N(C)CC#N)=O)=C1

計算された属性

- せいみつぶんしりょう: 325.0618043g/mol

- どういたいしつりょう: 325.0618043g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 520

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3

3-(3-Chloro-2-cyanophenoxy)-N-(cyanomethyl)-N-methylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26679892-0.05g |

3-(3-chloro-2-cyanophenoxy)-N-(cyanomethyl)-N-methylbenzamide |

1385295-99-7 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

3-(3-Chloro-2-cyanophenoxy)-N-(cyanomethyl)-N-methylbenzamide 関連文献

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

1385295-99-7 (3-(3-Chloro-2-cyanophenoxy)-N-(cyanomethyl)-N-methylbenzamide) 関連製品

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬